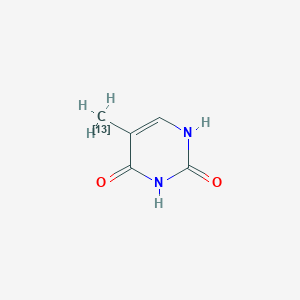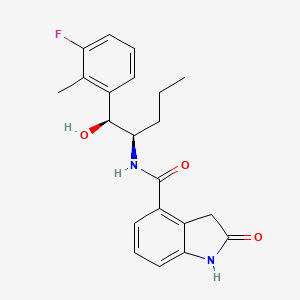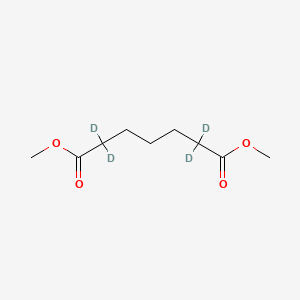
Dimethyl pimelate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dimethyl pimelate-d4 is synthesized through the deuteration of Dimethyl pimelate. The synthetic route involves the esterification of pimelic acid with deuterated methanol under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Dimethyl pimelate-d4 undergoes various chemical reactions, including:
The major products formed from these reactions include pimelic acid-d4, alcohol derivatives, and substituted esters .
Applications De Recherche Scientifique
Dimethyl pimelate-d4 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl pimelate-d4 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles . The deuterium atoms in this compound can alter the rate of metabolic reactions, providing insights into the drug’s behavior in biological systems . The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with the labeled compound .
Comparaison Avec Des Composés Similaires
Dimethyl pimelate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Dimethyl pimelate: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.
Dimethyl heptanedioate: Another ester of pimelic acid, used in various chemical syntheses.
Pimelic acid dimethyl ester: A synonym for Dimethyl pimelate, used interchangeably in chemical research.
The uniqueness of this compound lies in its ability to provide detailed insights into the pharmacokinetics and metabolic profiles of drugs due to its stable isotope labeling .
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
dimethyl 2,2,6,6-tetradeuterioheptanedioate |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2 |
Clé InChI |
SHWINQXIGSEZAP-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C([2H])(CCCC([2H])([2H])C(=O)OC)C(=O)OC |
SMILES canonique |
COC(=O)CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


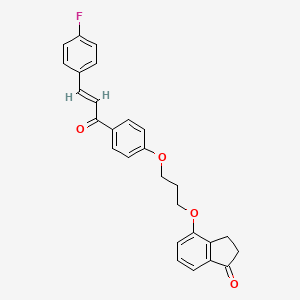
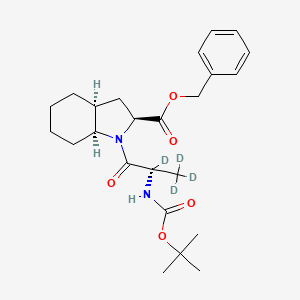
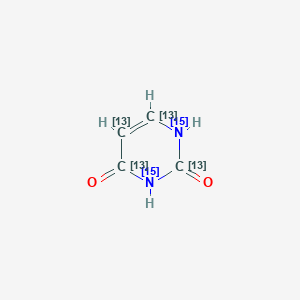
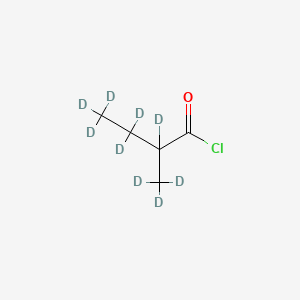
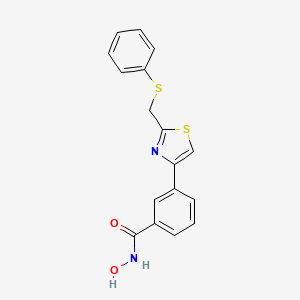
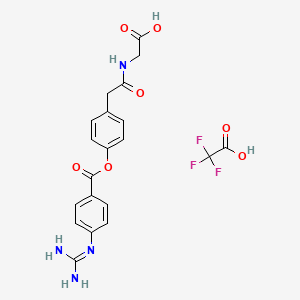
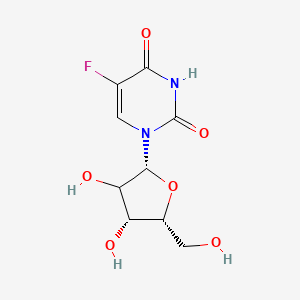
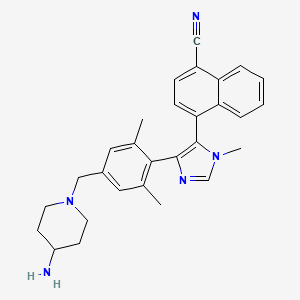
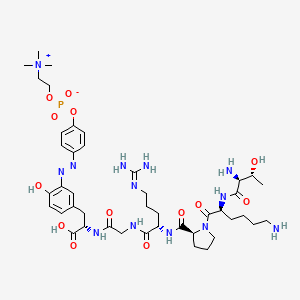
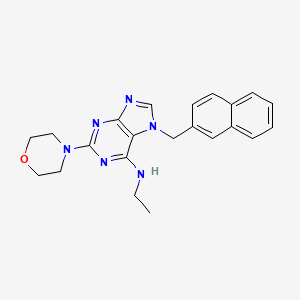
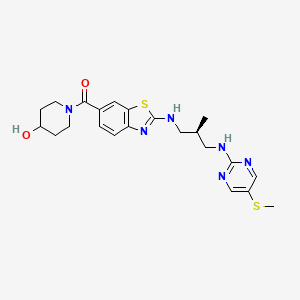
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
